Methyl N-succinimidoxyacetate
Overview
Description
Methyl N-succinimidoxyacetate is an organic compound with the molecular formula C7H9NO4 It is an ester derivative of succinimide and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-succinimidoxyacetate can be synthesized through the esterification of succinimide with methyl chloroacetate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of methyl (succinimidooxy)acetate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-succinimidoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield succinimide and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the succinimidooxy group is replaced by other nucleophiles.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) for acidic hydrolysis and sodium hydroxide (NaOH) for basic hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Hydrolysis: Succinimide and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Methyl N-succinimidoxyacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Biochemistry: It is employed in the study of enzyme mechanisms and protein modifications.
Materials Science: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl (succinimidooxy)acetate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The ester group can undergo hydrolysis, releasing succinimide and acetic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester of acetic acid and methanol, commonly used as a solvent.
Ethyl acetate: An ester of acetic acid and ethanol, also used as a solvent and in the production of various chemicals.
Methyl butyrate: An ester of butyric acid and methanol, known for its fruity odor and used in flavorings and fragrances.
Uniqueness
Methyl N-succinimidoxyacetate is unique due to the presence of the succinimidooxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and biochemical applications where other esters may not be suitable.
Properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-12-7(11)4-13-8-5(9)2-3-6(8)10/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWJWKNLSZWMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000453 | |
Record name | Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79403-55-7 | |
Record name | Methyl N-succinimidoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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